3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
The compound “3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” belongs to the class of organic compounds known as flavones, which are characterized by a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Flavones, including this compound, are aromatic benzopyran derivatives with a three-ring structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the piperidin-1-yl ethoxy group might undergo reactions involving the nitrogen atom, while the chromen-4-one core might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy and ethoxy groups might increase its solubility in organic solvents, while the aromatic rings might contribute to its stability .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : A derivative of genistein, closely related to the target compound, was synthesized and structurally characterized using single-crystal X-ray diffraction, offering insights into the crystallization and molecular structure of such compounds (Zhang et al., 2008).
Biological Activities
- Antimicrobial and Antioxidant Activities : Compounds structurally similar to the target chemical, specifically hydroxy-3-pyrazolyl-4H-chromen-4-ones and their derivatives, demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in the development of new therapeutic agents (K. Hatzade et al., 2008).
- Antibacterial and Antifungal Functionality : A compound closely related to the target chemical, synthesized via a reaction involving piperidine, showed favorable antibacterial and antifungal activities. This highlights its potential application in antimicrobial therapies (R. M. Okasha et al., 2022).
Pharmaceutical Research
- Cytotoxic and Anticancer Properties : Research on chromene derivatives, which are structurally similar to the target compound, revealed potential analgesic, anticonvulsant, and anticancer activities. These findings suggest the applicability of such compounds in developing new cancer treatments (A. Abdelwahab & Salma Ashraf Hassan Fekry, 2022).
- In Vitro Anticancer Activity : Pyrano[3, 2-c]chromene derivatives, related to the target compound, showed promising in vitro anticancer activity against several cancer cell lines, indicating their potential in cancer therapy (A. El-Agrody et al., 2020).
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)21-16-28-22-15-19(9-10-20(22)23(21)25)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHRWHJVGPMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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